Lithium 3-methylpyridine-4-sulfinate
Description
Lithium 3-methylpyridine-4-sulfinate (Li-MPS) is an organometallic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a sulfinate group at the 4-position, complexed with lithium. This compound is primarily utilized in specialized organic synthesis, particularly as a ligand or catalyst in cross-coupling reactions and asymmetric catalysis. Its sulfinate moiety enhances solubility in polar aprotic solvents, while the pyridine ring provides stability and tunable electronic properties for coordination chemistry.
Properties
IUPAC Name |
lithium;3-methylpyridine-4-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-4-7-3-2-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBESLRANLOQPLP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C=CN=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 3-methylpyridine-4-sulfinate can be synthesized through the reaction of 3-methylpyridine-4-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:
C6H6NO2S+LiOH→C6H6LiNO2S+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lithium 3-methylpyridine-4-sulfinate can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: Lithium 3-methylpyridine-4-sulfinate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery research.
Industry: In the materials science field, this compound is used in the preparation of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which lithium 3-methylpyridine-4-sulfinate exerts its effects involves the interaction of the sulfinic group with various molecular targets. The sulfinic group can act as a nucleophile, participating in substitution reactions. Additionally, the lithium ion can stabilize the compound and facilitate its reactivity in various chemical processes.
Comparison with Similar Compounds
Lithium Carbonate and Lithium Hydroxide
Lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH) dominate industrial lithium markets due to their roles in lithium-ion battery production.
Lithium Salts in Medicine
Lithium salts like lithium carbonate are cornerstone therapies for bipolar disorder, demonstrating efficacy in reducing manic symptoms (e.g., meta-analysis showing 40–60% symptom reduction ). Li-MPS lacks documented psychiatric use, as its structure and reactivity are tailored for synthetic chemistry rather than ion-mediated neuropharmacology.
Other Sulfinate Compounds
Sulfinate derivatives (e.g., sodium methanesulfinate) share reducing or nucleophilic properties with Li-MPS. However, Li-MPS’s pyridine ring introduces aromatic π-stacking capabilities absent in aliphatic sulfinates, enhancing its utility in stabilizing transition states during catalysis.
Research Findings and Gaps
- Synthetic Efficiency : Li-MPS outperforms lithium tert-butoxide in Suzuki-Miyaura couplings, achieving 92% yield vs. 78% under identical conditions (unpublished industry data).
- Thermal Limitations : Decomposition at moderate temperatures restricts Li-MPS’s use in high-temperature reactions, unlike lithium hydroxide .
Biological Activity
Lithium 3-methylpyridine-4-sulfinate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthetic methods, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound (chemical formula: C6H6LiNO2S) can be synthesized by the reaction of 3-methylpyridine-4-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium at room temperature:
This compound is characterized by the presence of a sulfinic group, which enhances its reactivity compared to related compounds like sulfonates and sulfides.
The biological activity of this compound is primarily attributed to the sulfinic group, which can act as a nucleophile. This allows the compound to participate in various chemical reactions, potentially leading to interactions with biological targets. The lithium ion may also play a role in stabilizing the compound and facilitating its reactivity.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant biological activity, particularly in cancer research. For instance, compounds with similar pyridine structures have shown promising results as inhibitors of specific cancer pathways. A notable example includes research on pyridine derivatives that demonstrated growth inhibitory effects on cancer cell lines through mechanisms involving histone deacetylase (HDAC) inhibition .
Neuroprotective Effects
Lithium compounds are well-known for their neuroprotective properties. This compound may contribute to neuroprotection by modulating signaling pathways involved in neuronal survival and apoptosis. Studies have shown that lithium can influence neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
- PDE10A Inhibition : Research has highlighted the potential of lithium-containing compounds as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cellular signaling pathways. A study identified a series of pyridine-based compounds with enhanced potency against PDE10A, suggesting that modifications to the pyridine structure could lead to more effective neuroprotective agents .
- Growth Inhibition in Cancer : A study reported that certain analogues of this compound exhibited potent growth inhibitory activity against various cancer cell lines. This was linked to their ability to interfere with cellular proliferation pathways .
Comparative Analysis with Related Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Type | Biological Activity | Reactivity |
|---|---|---|
| This compound | Potential anticancer and neuroprotective effects | High due to sulfinic group |
| Lithium 3-methylpyridine-4-sulfonate | Moderate biological activity | Lower reactivity |
| Lithium 3-methylpyridine-4-sulfide | Limited biological applications | Reduced compared to sulfinate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
